1-(6-Bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone
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Overview
Description
1-[6-BROMO-2-(MORPHOLIN-4-YL)-4-PHENYLQUINOLIN-3-YL]ETHAN-1-ONE is a complex organic compound with a quinoline core structure This compound is characterized by the presence of a bromine atom, a morpholine ring, and a phenyl group attached to the quinoline ring
Preparation Methods
The synthesis of 1-[6-BROMO-2-(MORPHOLIN-4-YL)-4-PHENYLQUINOLIN-3-YL]ETHAN-1-ONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[6-BROMO-2-(MORPHOLIN-4-YL)-4-PHENYLQUINOLIN-3-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper salts), and specific temperature and pressure conditions to optimize the reaction yield.
Scientific Research Applications
1-[6-BROMO-2-(MORPHOLIN-4-YL)-4-PHENYLQUINOLIN-3-YL]ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[6-BROMO-2-(MORPHOLIN-4-YL)-4-PHENYLQUINOLIN-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-[6-BROMO-2-(MORPHOLIN-4-YL)-4-PHENYLQUINOLIN-3-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:
6-Bromo-2-morpholin-4-ylpyridin-3-amine: This compound shares the bromine and morpholine functional groups but has a pyridine core instead of a quinoline core.
2-Bromo-1-(morpholin-4-yl)ethanone: This compound has a simpler structure with a bromine atom and a morpholine ring attached to an ethanone group.
Properties
Molecular Formula |
C21H19BrN2O2 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
1-(6-bromo-2-morpholin-4-yl-4-phenylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C21H19BrN2O2/c1-14(25)19-20(15-5-3-2-4-6-15)17-13-16(22)7-8-18(17)23-21(19)24-9-11-26-12-10-24/h2-8,13H,9-12H2,1H3 |
InChI Key |
WACAODLQXYRTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Br)N=C1N3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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